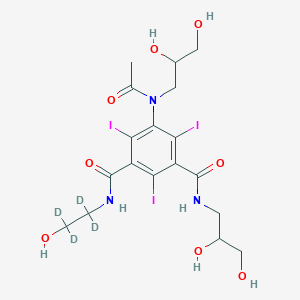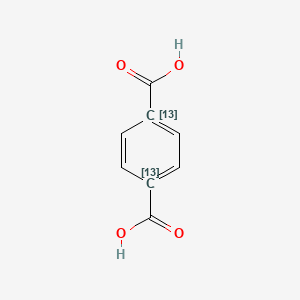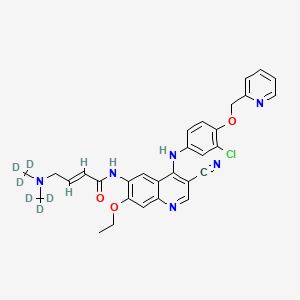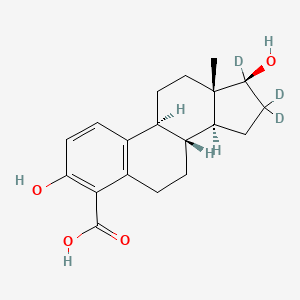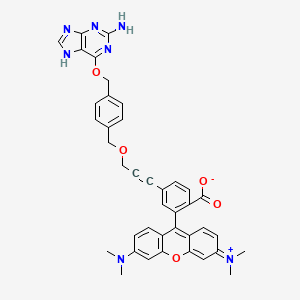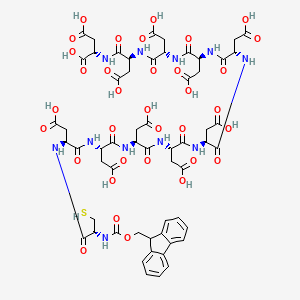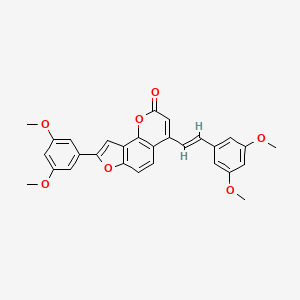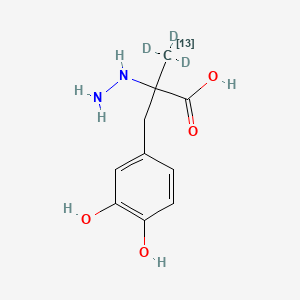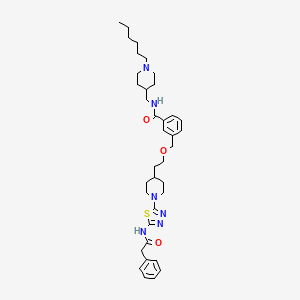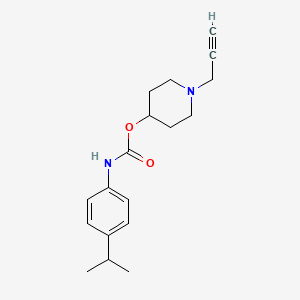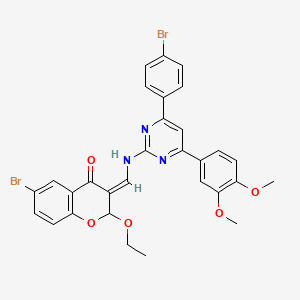
(R)-Methotrexate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methotrexate-d3 is a deuterated form of methotrexate, a well-known chemotherapeutic agent and immune system suppressant. The deuterium atoms in ®-Methotrexate-d3 replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of methotrexate by using mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methotrexate-d3 typically involves the incorporation of deuterium atoms into the methotrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Methotrexate-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methotrexate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized metabolites, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
®-Methotrexate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of methotrexate.
Biology: Helps in understanding the biological interactions and effects of methotrexate at the molecular level.
Medicine: Used in research to develop new therapeutic strategies and improve the efficacy of methotrexate in treating various diseases.
Industry: Employed in the development of new drugs and formulations, as well as in quality control processes.
Mécanisme D'action
The mechanism of action of ®-Methotrexate-d3 is similar to that of methotrexate. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, ®-Methotrexate-d3 disrupts the proliferation of rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the folate pathway and various signaling pathways that regulate cell growth and division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: The non-deuterated form of ®-Methotrexate-d3, widely used in chemotherapy and immunosuppressive therapy.
Leucovorin: A folate analog used to reduce the toxic effects of methotrexate.
Pemetrexed: Another antifolate chemotherapeutic agent with a similar mechanism of action.
Uniqueness
®-Methotrexate-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and pharmacokinetics using mass spectrometry. This can lead to a better understanding of methotrexate’s effects and potential improvements in its therapeutic use.
Propriétés
Formule moléculaire |
C20H22N8O5 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3 |
Clé InChI |
FBOZXECLQNJBKD-JJMJVRKHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


